molecular formula C21H31ClN2O B4166241 N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride

N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride

Cat. No.: B4166241
M. Wt: 362.9 g/mol
InChI Key: KORJOEBFZIKXOQ-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride is a synthetic compound that features an adamantane moiety, which is known for its rigid, diamond-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride typically involves multiple steps. One common approach starts with the preparation of 1-(1-adamantyl)ethylamine, which is then reacted with benzylglycine under specific conditions to form the desired amide. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while reduction of the amide bond can yield the corresponding amine .

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other adamantane derivatives. For instance, it may inhibit viral replication by blocking viral ion channels or exert neuroprotective effects by modulating neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

  • Amantadine hydrochloride
  • Rimantadine hydrochloride
  • Memantine hydrochloride

Uniqueness

N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride is unique due to its specific structural features, which combine the adamantane moiety with a benzylglycine derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O.ClH/c1-15(21-10-17-7-18(11-21)9-19(8-17)12-21)23-20(24)14-22-13-16-5-3-2-4-6-16;/h2-6,15,17-19,22H,7-14H2,1H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORJOEBFZIKXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CNCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride
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N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride
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N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride
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